molecular formula C13H13NO3 B12436043 Ethyl 4-benzyloxazole-5-carboxylate

Ethyl 4-benzyloxazole-5-carboxylate

Cat. No.: B12436043
M. Wt: 231.25 g/mol
InChI Key: KUOQAWJIGPKKIN-UHFFFAOYSA-N
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Description

Ethyl 4-benzyloxazole-5-carboxylate is a heterocyclic compound with the molecular formula C13H13NO3 It is a derivative of oxazole, a five-membered aromatic ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-benzyloxazole-5-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl nitroacetate with an aromatic aldehyde in the presence of a base such as DABCO (1,4-diazabicyclo[2.2.2]octane) under ultrasonication conditions . Another method includes the use of ethyl ester substituted benzoic acid and substituted benzoyl chloride in the presence of POCl3 (phosphorus oxychloride) in 1,4-dioxane at 90°C for 15 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-benzyloxazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products Formed

    Hydrolysis: Carboxylic acid and ethanol.

    Reduction: Alcohol.

    Substitution: Substituted oxazole derivatives.

Mechanism of Action

The mechanism of action of ethyl 4-benzyloxazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules .

Comparison with Similar Compounds

Ethyl 4-benzyloxazole-5-carboxylate can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their functional groups and specific applications. This compound is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

ethyl 4-benzyl-1,3-oxazole-5-carboxylate

InChI

InChI=1S/C13H13NO3/c1-2-16-13(15)12-11(14-9-17-12)8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3

InChI Key

KUOQAWJIGPKKIN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=CO1)CC2=CC=CC=C2

Origin of Product

United States

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